molecular formula C9H15N3O2 B13483202 Methyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate

Methyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate

Cat. No.: B13483202
M. Wt: 197.23 g/mol
InChI Key: WJLRVMDIDMCBAI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate typically involves the reaction of 4-methyl-1H-pyrazole with a suitable ester derivative. One common method is the nucleophilic substitution reaction where 4-methyl-1H-pyrazole reacts with methyl 2-bromo-4-aminobutanoate in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Methyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-4-(4-methyl-1h-pyrazol-1-yl)butanoate is unique due to its specific structure, which allows for versatile chemical modifications and potential biological activities. Its combination of an amino group and a pyrazole ring makes it a valuable scaffold for drug development and material science applications.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-amino-4-(4-methylpyrazol-1-yl)butanoate

InChI

InChI=1S/C9H15N3O2/c1-7-5-11-12(6-7)4-3-8(10)9(13)14-2/h5-6,8H,3-4,10H2,1-2H3

InChI Key

WJLRVMDIDMCBAI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCC(C(=O)OC)N

Origin of Product

United States

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